Quazepam

概要

説明

クアゼパムは、1970年代にシェリング社が開発した長効性ベンゾジアゼピン系薬剤です。主に、睡眠導入と睡眠維持を含む不眠症の治療に使用されます。 クアゼパムは、睡眠促進に関連するタイプ1ベンゾジアゼピン受容体への選択的な結合により、他のベンゾジアゼピン系薬剤とは異なります .

製法

合成経路と反応条件

クアゼパムの合成は、アミノベンゾフェノンから始まり、いくつかの段階を経ます。このプロセスには通常、以下が含まれます。

アシル化: N-メチル-2-ピロリドン (NMP) 中で、5-クロロ-2-(メチルアミノ)ベンゾフェノンをブロモアセチルクロリドでアシル化します。

工業生産方法

クアゼパムの工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。効率と収率を向上させるために、連続フロー化学がしばしば使用されます。 この方法は、反応条件を精密に制御し、ベンゾジアゼピンを効率的に合成することができます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of quazepam involves several steps, starting from aminobenzophenones. The process typically includes:

Acylation: The acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride in N-methyl-2-pyrrolidone (NMP).

Cyclization: An intramolecular cyclization reaction is then performed by adding a stream of ammonia in a methanol-water mixture.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow chemistry is often employed to enhance efficiency and yield. This method allows for the precise control of reaction conditions and the efficient synthesis of benzodiazepines .

化学反応の分析

反応の種類

クアゼパムは、以下を含むさまざまな化学反応を起こします。

酸化: クアゼパムは、主にシトクロムP450酵素を介して肝臓で代謝され、2-オキソクアゼパムやその他の代謝物が生成されます.

還元: 還元反応はあまり一般的ではありませんが、特定の条件下で起こることがあります。

置換: 置換反応はベンゾジアゼピンコアで起こることがあり、さまざまな誘導体の生成につながります。

一般的な試薬と条件

酸化: 一般的な試薬には、シトクロムP450酵素が含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: 置換反応には、さまざまな求核剤を使用できます。

主要な生成物

これらの反応で生成される主要な生成物には、2-オキソクアゼパム、N-脱アルキル-2-オキソクアゼパム、3-ヒドロキシ-2-オキソクアゼパムが含まれます .

科学研究への応用

クアゼパムは、以下を含むいくつかの科学研究に役立ちます。

化学: ベンゾジアゼピン誘導体の研究における基準化合物として使用されます。

生物学: 中枢神経系への影響とGABA受容体との相互作用について調査されています。

科学的研究の応用

Quazepam is a benzodiazepine derivative primarily used to treat insomnia, including sleep induction and maintenance . It was developed by the Schering Corporation in the 1970s and has been in medical use since 1985 .

Medical Applications of this compound

- Insomnia Treatment: this compound is prescribed for the short-term management of insomnia, addressing difficulties in falling asleep, frequent awakenings during the night, and early morning awakenings . Clinical studies have demonstrated its effectiveness in treating both acute and chronic insomnia over periods of up to 28 nights .

- Premedication before Surgery: this compound has also been used as a premedication to help induce sleep prior to surgical procedures .

Clinical Studies and Efficacy

Clinical trials have substantiated the effectiveness of this compound in treating insomnia:

- A study involving 2,813 psychiatric outpatients with insomnia found that a 15 mg dose of this compound improved sleep quality after just one night of treatment. Eighty-five percent of patients rated their sleep quality as fair to excellent after one week . The study also noted improvements in patients who had trouble falling asleep, staying asleep, or experienced early morning awakening .

- Sleep laboratory studies indicated that this compound significantly decreases sleep latency and total wake time while increasing total sleep time .

- Compared to other benzodiazepines like triazolam and temazepam, this compound has shown greater efficacy in short-term use and maintains its effectiveness with continued use, unlike the other two drugs, which develop tolerance rapidly .

- A clinical study involving hospitalized patients with insomnia showed this compound yielded better results than a placebo, with 63% of the this compound group showing excellent and good responses compared to 50% in the placebo group .

Dosage and Administration

The typical dosage of this compound for adults is 15 mg taken orally at bedtime, while a lower dose of 7.5 mg is recommended for geriatric patients . It is advised to use the medication intermittently to minimize potential daytime sedation .

Pharmacology and Mechanism of Action

This compound's mechanism of action involves potentiating the effects of gamma-aminobutyric acid (GABA) on GABA(A) receptors in the brain . As a result, this compound has little to no muscle-relaxant properties . GABA(A) receptors are integral in controlling epileptiform nerve firing, which makes the GABA system a desirable target in the treatment of epilepsy . this compound is unique among benzodiazepines because it selectively targets the GABA~A~ α~1~ subunit receptors, which are responsible for inducing sleep .

Safety and Tolerability

This compound has been found to be generally well-tolerated, even when administered with other psychotherapeutic medications . The most common side effect associated with this compound is daytime sedation, which can be managed by adjusting the dosage or using the medication intermittently .

Contraindications

This compound is contraindicated in pregnant women (Pregnancy Category X) due to potential risks to the fetus .

Comparison with Other Benzodiazepines

This compound distinguishes itself from other benzodiazepines through its receptor selectivity and lower incidence of certain side effects:

- This compound may cause less drug tolerance than other benzodiazepines such as temazepam and triazolam, perhaps due to its subtype selectivity .

- It has demonstrated a lower incidence of side effects, including sedation, amnesia, and motor impairment, compared to temazepam .

- Unlike some benzodiazepines like triazolam, this compound has not been associated with behavioral side effects or rebound phenomena such as early morning insomnia and daytime anxiety during administration, or rebound insomnia after withdrawal .

Limitations

作用機序

クアゼパムは、GABA_A受容体におけるγ-アミノ酪酸 (GABA) の作用を増強することによって効果を発揮します。これらの受容体は、抑制性シナプス後電位を生成するイオンチャネル型塩化物チャネルです。GABA_A受容体のベンゾジアゼピン部位に結合すると、クアゼパムはGABAに対する受容体の親和性を高め、神経細胞への塩化物イオンの流入につながります。 これにより、神経細胞膜が過分極し、安定化し、神経細胞の興奮性が低下します .

類似の化合物との比較

クアゼパムは、ジアゼパムなどの他のベンゾジアゼピン系薬剤と比較されます。

ジアゼパム: クアゼパムは、より長い半減期を持ち、タイプ1ベンゾジアゼピン受容体への選択的な結合を示します。

テマゼパム: クアゼパムは、副作用が少なく、耐性や依存性の可能性が低いです。

類似の化合物のリスト

- ジアゼパム

- テマゼパム

- ゾルピデム

- クロナゼパム

- ロラゼパム

クアゼパムの独自の受容体選択性と長い半減期により、不眠症の治療における貴重な化合物となり、薬理学および医薬品化学における継続的な研究の対象となっています .

類似化合物との比較

Quazepam is compared with other benzodiazepines such as:

Diazepam: this compound has a longer half-life and more selective binding to type 1 benzodiazepine receptors.

Temazepam: this compound has fewer side effects and less potential for tolerance and dependence.

Zolpidem: While zolpidem is a non-benzodiazepine hypnotic, this compound has a longer duration of action and different receptor selectivity

List of Similar Compounds

- Diazepam

- Temazepam

- Zolpidem

- Clonazepam

- Lorazepam

This compound’s unique receptor selectivity and long half-life make it a valuable compound in the treatment of insomnia and a subject of ongoing research in pharmacology and medicinal chemistry .

生物活性

Quazepam is a long-acting benzodiazepine primarily used as a hypnotic agent for the treatment of insomnia. Its unique pharmacological profile, particularly its selective action on GABA_A receptors, contributes to its efficacy and safety in clinical settings. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and potential side effects.

This compound acts as a positive allosteric modulator at the GABA_A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Specifically, this compound selectively targets the α1 subunit of GABA_A receptors, which are associated with sedative and hypnotic effects. This selectivity is unique among benzodiazepines and results in reduced sleep latency and improved sleep quality without significant tolerance development over time .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : this compound is rapidly absorbed, with peak plasma concentrations occurring approximately 1.75 hours post-administration.

- Half-life : The elimination half-life ranges from 27 to 41 hours for this compound itself, while its active metabolites exhibit longer half-lives (approximately 39 hours for 2-oxothis compound and 73 hours for N-desalkyl-2-oxothis compound) .

- Metabolism : this compound is extensively metabolized in the liver primarily via CYP3A4, leading to the formation of two major active metabolites: 2-oxothis compound and N-desalkyl-2-oxothis compound. Both metabolites retain pharmacological activity but differ in their receptor selectivity and effects .

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in treating insomnia. A notable open-label study involving 2,813 psychiatric outpatients demonstrated significant improvements in sleep quality after just one night of treatment with a 15 mg dose. After one week, 85% of participants rated their sleep quality as fair to excellent .

Case Study Summary

Side Effects and Tolerance

This compound is generally well tolerated; however, it can induce side effects similar to other benzodiazepines, including sedation, dizziness, and potential cognitive impairment. Importantly, this compound's unique receptor selectivity may lead to less tolerance compared to other benzodiazepines like triazolam and temazepam . Moreover, studies indicate that this compound has a lower incidence of withdrawal symptoms upon discontinuation compared to other agents .

特性

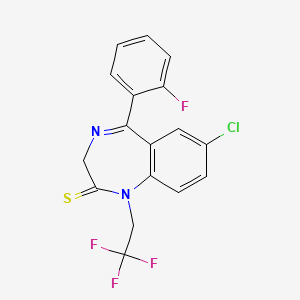

IUPAC Name |

7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF4N2S/c18-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)19)23-8-15(25)24(14)9-17(20,21)22/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMPWMZBZSAONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190193 | |

| Record name | Quazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.31e-03 g/L | |

| Record name | Quazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36735-22-5 | |

| Record name | Quazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36735-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quazepam [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036735225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quazepam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | quazepam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quazepam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF8V0828ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

137.5-139 °C, 137.5 - 139 °C | |

| Record name | Quazepam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quazepam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。